molecular formula C14H15BrN2O B2741970 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide CAS No. 1607269-92-0

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide

Cat. No.: B2741970
CAS No.: 1607269-92-0
M. Wt: 307.191
InChI Key: JWNCPIFQKHFAAF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide is an organic compound with a complex structure that includes a bromophenyl group, a cyano group, and a cyclopropylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a phenyl ring followed by the introduction of a cyano group and a cyclopropylmethyl group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydroxide, potassium cyanide.

    Electrophiles: Bromine, chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative. Substitution reactions can result in various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-(4-Bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide include:

  • 3-(4-Bromophenyl)-2-cyano-2-propenoic acid
  • 3-(4-Bromophenyl)-N-(cyclopropylmethyl)propanamide

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and potential applications. The presence of the bromophenyl, cyano, and cyclopropylmethyl groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research.

Properties

IUPAC Name

3-(4-bromophenyl)-N-[cyano(cyclopropyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-6-1-10(2-7-12)3-8-14(18)17-13(9-16)11-4-5-11/h1-2,6-7,11,13H,3-5,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCPIFQKHFAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C#N)NC(=O)CCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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